1-[(2-chlorophenyl)methyl]-N-[3-(N-ethyl-3-methylanilino)propyl]-5-oxo-2-pyrrolidinecarboxamide
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Overview
Description
1-[(2-chlorophenyl)methyl]-N-[3-(N-ethyl-3-methylanilino)propyl]-5-oxo-2-pyrrolidinecarboxamide is a proline derivative.
Scientific Research Applications
Anticonvulsant Properties
Research has identified compounds structurally similar to 1-[(2-chlorophenyl)methyl]-N-[3-(N-ethyl-3-methylanilino)propyl]-5-oxo-2-pyrrolidinecarboxamide, demonstrating their potential as anticonvulsant agents. The crystal structures of these compounds, including enaminones, have been studied to understand their potential medicinal applications, particularly in the context of neurological disorders like epilepsy (Kubicki, Bassyouni, & Codding, 2000).
Monoamine Oxidase Inhibition
Compounds related to 1-[(2-chlorophenyl)methyl]-N-[3-(N-ethyl-3-methylanilino)propyl]-5-oxo-2-pyrrolidinecarboxamide have shown to be effective inhibitors of monoamine oxidase B (MAO-B), an enzyme associated with neurological conditions. The transformation of similar compounds into irreversible inactivators of MAO-B signifies their potential in therapeutic applications for conditions such as depression and Parkinson's disease (Ding & Silverman, 1993).
Spectroscopic Identification in Forensic Science
These compounds have been identified and characterized through spectroscopic techniques like GC-MS, IR, NMR, and X-ray diffraction, indicating their potential application in forensic science for drug identification and analysis (Nycz, Paździorek, Małecki, & Szala, 2016).
Chemical Structure and Crystallography
Studies have also focused on the synthesis and crystal structure of similar compounds, revealing insights into their molecular configurations and potential interactions. This information is crucial for understanding how these compounds can be manipulated and used in various medical and scientific applications (Yang, 2009).
Role in Drug Discovery and Development
The unique molecular structures of compounds like 1-[(2-chlorophenyl)methyl]-N-[3-(N-ethyl-3-methylanilino)propyl]-5-oxo-2-pyrrolidinecarboxamide have implications in the discovery and development of new drugs. Their potential applications range from treating neurological disorders to acting as antimicrobial agents, underscoring their importance in pharmaceutical research and development (Barakat et al., 2020).
properties
Product Name |
1-[(2-chlorophenyl)methyl]-N-[3-(N-ethyl-3-methylanilino)propyl]-5-oxo-2-pyrrolidinecarboxamide |
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Molecular Formula |
C24H30ClN3O2 |
Molecular Weight |
428 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-[3-(N-ethyl-3-methylanilino)propyl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C24H30ClN3O2/c1-3-27(20-10-6-8-18(2)16-20)15-7-14-26-24(30)22-12-13-23(29)28(22)17-19-9-4-5-11-21(19)25/h4-6,8-11,16,22H,3,7,12-15,17H2,1-2H3,(H,26,30) |
InChI Key |
ICCKEPIIHCJCID-UHFFFAOYSA-N |
SMILES |
CCN(CCCNC(=O)C1CCC(=O)N1CC2=CC=CC=C2Cl)C3=CC=CC(=C3)C |
Canonical SMILES |
CCN(CCCNC(=O)C1CCC(=O)N1CC2=CC=CC=C2Cl)C3=CC=CC(=C3)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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